2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide
Description
2-Chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide is a chloroacetamide derivative featuring a mesityl (2,4,6-trimethylphenyl) substituent. Chloroacetamides are widely utilized in medicinal chemistry and agrochemicals due to their electrophilic chloro group, enabling diverse chemical modifications .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-8-4-9(2)13(10(3)5-8)16-12(18)7-15-11(17)6-14/h4-5H,6-7H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQXJKYWTSIBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CNC(=O)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide typically involves the reaction of mesitylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of chloroacetamides, including 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide, exhibit significant antimicrobial properties:
- Gram-positive Bacteria : Effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
- Gram-negative Bacteria : Moderate effectiveness against Escherichia coli.
- Fungi : Notable activity against Candida albicans.
A study demonstrated that compounds with halogen substitutions enhanced lipophilicity, aiding their penetration through cell membranes and increasing antimicrobial efficacy .
Antitumor Activity
Chloroacetamides have been evaluated for their antitumor properties, with studies suggesting that structural attributes may allow these compounds to interact with cancer cell pathways. This interaction can lead to apoptosis or inhibited proliferation in various cancer cell lines .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Efficacy Level |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | High |
| Antimicrobial | Escherichia coli | Moderate |
| Antimicrobial | Candida albicans | Moderate |
| Antitumor | Various cancer cell lines | Variable (promising) |
Antimicrobial Testing
A comparative study evaluated various chloroacetamides against microbial strains. Results indicated that those with specific structural modifications exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The findings underscored the importance of the chloro group in enhancing antimicrobial potency .
Structure-Activity Relationship (SAR)
A quantitative structure-activity relationship analysis provided insights into how modifications in the chemical structure affect biological activity. Compounds with specific functional groups showed improved selectivity and potency against microbial targets, emphasizing the role of molecular design in drug development .
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide with structurally similar chloroacetamide derivatives, focusing on substituents, molecular weights, synthesis routes, and biological activities:
Structural and Functional Differences
- Mesityl Group vs. Smaller Substituents: The mesityl group introduces significant steric hindrance compared to methoxy, chloro, or benzothiazolyl groups.
- Reactivity : The chloro group in all analogs facilitates nucleophilic substitutions, but mesityl’s electron-donating methyl groups may slightly deactivate the acetamide core compared to electron-withdrawing substituents (e.g., 4-chlorophenyl) .
Biological Activity
2-Chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide is a chloroacetamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article synthesizes available research findings on the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₁₁H₁₄ClN₂O₂
- IUPAC Name : this compound
The presence of the chloro group and the mesitylamino moiety is crucial for its biological activity, impacting its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that various chloroacetamides exhibit significant antimicrobial properties. In particular, studies have focused on the efficacy of this compound against a range of bacterial and fungal strains.
Antibacterial Activity
A study conducted by Katke et al. (2011) evaluated the antibacterial activity of synthesized chloroacetamides, including derivatives similar to this compound. The results indicated that these compounds showed notable antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Various Strains
| Compound Code | E. coli ATCC 25922 | Pseudomonas aeruginosa ATCC 27853 | Staphylococcus aureus ATCC 25923 |
|---|---|---|---|
| C-3-CPA | 27 mm | 29 mm | 30 mm |
| C-2-MPA | 30 mm | 30 mm | 36 mm |
| CMPA | 28 mm | 28 mm | 27 mm |
The data suggests that certain derivatives possess strong antibacterial properties, with inhibition zones indicating effective bactericidal action.
Antifungal Activity
In addition to antibacterial properties, chloroacetamides have been tested for antifungal activity. The compound demonstrated effectiveness against Candida species, as noted in various studies assessing its ability to inhibit fungal growth through agar diffusion techniques .
The antibacterial mechanism of action for chloroacetamides like this compound primarily involves the inhibition of bacterial cell wall synthesis. This is achieved by targeting penicillin-binding proteins (PBPs), which are essential for maintaining cell wall integrity. Disruption of these proteins leads to cell lysis and death .
Time-Kill Kinetics
Time-kill studies have shown that exposure to this compound results in a significant reduction in viable bacterial counts over time. For instance, after six hours of treatment at concentrations corresponding to the minimum inhibitory concentration (MIC), a notable decrease in colony-forming units (CFUs) was observed .
Case Studies
Several case studies have highlighted the potential applications of chloroacetamides in clinical settings:
- Study on K. pneumoniae : A comparative analysis showed that derivatives with a chloro group exhibited lower MIC values than their non-chloro counterparts, indicating enhanced antibacterial potency due to structural modifications .
- Efficacy Against MRSA : Research has indicated that certain chloroacetamides maintain effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential role in treating resistant infections .
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical approach involves reacting mesitylamine derivatives with chloroacetyl chloride under controlled conditions. For example:
- Step 1 : React mesitylamine with chloroacetyl chloride in a polar solvent (e.g., chloroform) under cold conditions (0–5°C) to form the intermediate 2-chloro-N-(mesityl)acetamide .
- Step 2 : Introduce a secondary amide group via coupling with a β-ketoethylamine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Monitoring : Reaction progress is tracked via TLC, and purification is achieved through recrystallization or column chromatography .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for amides, C-Cl stretch at ~600–800 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms structural integrity (e.g., δ 2.2–2.5 ppm for mesityl methyl groups, δ 4.0–4.5 ppm for acetamide CH₂) .
- XRD : Resolves crystal structure and hydrogen-bonding networks, critical for understanding reactivity .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of volatile byproducts (e.g., chloroacetic acid) .
- Waste Disposal : Segregate halogenated waste for incineration or specialized treatment to prevent environmental contamination .
Advanced Research Questions
Q. How does the chloroacetamide moiety influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chlorine atom in chloroacetamide is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, thiols) to form heterocycles or modified amides. Key factors:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) accelerate substitutions, as seen in the synthesis of piperazine derivatives .
- Kinetic Studies : Monitor reaction progress via HPLC to optimize conditions (e.g., temperature, stoichiometry) .
Q. What computational methods predict the compound’s biological interactions and reactivity?
- Methodological Answer :
- DFT Calculations : At the B3LYP/6-311++G(d,p) level, compute HOMO-LUMO gaps to assess electron-transfer potential. For example, similar chloroacetamides show HOMO-LUMO gaps <4 eV, indicating reactivity in redox processes .
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes like SARS-CoV-2 Mpro). Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms for conformational sampling .
- NBO Analysis : Evaluate charge distribution to identify nucleophilic/electrophilic sites for reaction design .
Q. How can structural analogs of this compound be synthesized for SAR studies?
- Methodological Answer :
- Scaffold Modification : Replace the mesityl group with substituted aryl/heteroaryl rings (e.g., 3,4-diethoxyphenyl) via Buchwald-Hartwig coupling .
- Side-Chain Variation : Introduce trifluoroethyl or sulfonyl groups using reagents like trifluoroacetic anhydride or methanesulfonyl chloride .
- Biological Testing : Screen analogs for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s assay or microbial growth inhibition assays (MIC values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
